molecular formula C17H19NO4 B3060785 phenyl N-(3,4-dimethoxyphenethyl)carbamate CAS No. 84354-07-4

phenyl N-(3,4-dimethoxyphenethyl)carbamate

Cat. No.: B3060785
CAS No.: 84354-07-4
M. Wt: 301.34 g/mol
InChI Key: REERUHWZMHJWGG-UHFFFAOYSA-N
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Description

Phenyl N-(3,4-dimethoxyphenethyl)carbamate is a carbamate derivative research compound. Carbamate functional groups are of significant interest in medicinal and organic chemistry due to their presence in molecules with a range of biological activities. Researchers utilize this compound in laboratory settings for the synthesis of more complex molecules or as a standard in analytical studies. As a solid, it should be stored sealed in a dry environment at room temperature . This product is intended for research applications and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-15-9-8-13(12-16(15)21-2)10-11-18-17(19)22-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REERUHWZMHJWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)OC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358327
Record name phenyl N-(3,4-dimethoxyphenethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666431
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

84354-07-4
Record name phenyl N-(3,4-dimethoxyphenethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Phenyl N 3,4 Dimethoxyphenethyl Carbamate and Its Analogues

General Synthetic Strategies for Carbamate (B1207046) Linkages

The formation of the carbamate functional group is a cornerstone of modern organic synthesis, with applications ranging from protecting group chemistry to the construction of biologically active molecules. Several reliable methods have been developed for this purpose.

Transcarbamoylation Reactions Utilizing Phenyl Carbamate

Transcarbamoylation offers a valuable route to carbamates by exchanging the alkoxy or aryloxy group of a carbamate with an alcohol or, in this context, an amine. This method can be particularly useful for avoiding the direct use of highly reactive and toxic reagents like phosgene. The reaction typically involves heating the amine with a suitable carbamate donor, such as phenyl carbamate, often in the presence of a catalyst.

Recent studies have demonstrated that transcarbamoylation can be an efficient process under mild conditions, utilizing a soft base at low temperatures (below 70 °C), which presents a promising avenue for various synthetic applications. nih.gov The reaction of a carbamate with an amine can be catalyzed by various agents, including metal catalysts like titanium(IV) isopropoxide, lanthanum(III) salts, and zinc acetate, as well as organic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.gov

The general scheme for a base-catalyzed transcarbamoylation reaction is depicted below:

Reaction Scheme: R-NH₂ + Ph-O-C(=O)-NH₂ → R-NH-C(=O)-NH₂ + Ph-OH

This equilibrium-driven reaction can be shifted towards the product by removing the phenol (B47542) byproduct or by using a large excess of the starting amine.

Condensation Reactions in Carbamate Formation

A more direct and widely employed method for the synthesis of carbamates is the condensation reaction between an amine and a carbonyl donor. One of the most common reagents for this transformation is phenyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure for the synthesis of phenyl carbamates involves the addition of phenyl chloroformate to a solution of the amine in a dry aprotic solvent, such as tetrahydrofuran (B95107) (THF), at room temperature under an inert atmosphere. nih.gov The reaction mixture is stirred until the starting amine is completely consumed, as monitored by thin-layer chromatography (TLC). An aqueous workup followed by extraction and purification yields the desired phenyl carbamate. nih.gov

Reaction Scheme: R-NH₂ + Ph-O-C(=O)-Cl → R-NH-C(=O)-O-Ph + HCl

This method is highly versatile and compatible with a wide range of functional groups. The reactivity of phenyl chloroformate makes it a reliable reagent for the efficient conversion of amines to their corresponding phenyl carbamates.

Synthesis of the 3,4-Dimethoxyphenethyl Moiety and Precursors

The 3,4-dimethoxyphenethyl group is a key structural component of the target molecule and is prevalent in many natural products and pharmacologically active compounds. Its synthesis relies on the availability of suitable precursors, most notably homoveratrylamine.

Role of Homoveratrylamine (2-(3,4-Dimethoxyphenyl)ethan-1-amine) as a Key Intermediate

Homoveratrylamine, also known as 3,4-dimethoxyphenethylamine (B193588), is the primary precursor for the amine portion of phenyl N-(3,4-dimethoxyphenethyl)carbamate. Its synthesis is well-established and can be achieved through various routes.

One common industrial method involves the catalytic ammoniation and hydrogenation of 3,4-dimethoxybenzyl cyanide. This process typically utilizes a Raney nickel catalyst in an ethanol-ammonia solution under hydrogen pressure. The reaction proceeds at elevated temperatures (e.g., 48-60°C) and pressures (e.g., 8-10 atm). Subsequent filtration of the catalyst, evaporation of the solvent, and vacuum distillation of the residue afford highly pure 3,4-dimethoxyphenethylamine.

Another synthetic approach starts from 3,4-dihydroxybenzyl chloride, which undergoes an etherification reaction with dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide (B78521) to yield 3,4-dimethoxybenzyl chloride. This intermediate is then subjected to a cyanation reaction with a cyanide source, followed by reduction of the resulting 3,4-dimethoxybenzyl cyanide to homoveratrylamine. google.com

Preparation of Substituted Phenethylamine (B48288) Derivatives

The synthesis of analogues of this compound necessitates the preparation of various substituted phenethylamine derivatives. General methods for accessing these compounds often involve similar strategies to those used for homoveratrylamine.

For instance, substituted benzaldehydes can be converted to the corresponding β-nitrostyrenes, which are then reduced to the phenethylamines. Alternatively, substituted phenylacetic acids can be converted to their amides and subsequently reduced to the desired amines. The choice of synthetic route often depends on the nature and position of the substituents on the aromatic ring.

Specific Synthetic Pathways to this compound and Structurally Related Compounds

Based on the general synthetic strategies outlined above, a specific and efficient pathway for the synthesis of this compound can be proposed. The most direct route involves the reaction of homoveratrylamine with phenyl chloroformate.

Proposed Synthetic Protocol:

To a stirred solution of homoveratrylamine (1.0 equivalent) in dry tetrahydrofuran (THF) at room temperature under an inert atmosphere (e.g., argon), phenyl chloroformate (1.1 equivalents) is added portion-wise. nih.gov The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with a 1 N aqueous solution of sodium hydroxide and extracted with a suitable organic solvent, such as dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

This protocol is adaptable for the synthesis of a variety of structurally related N-phenethyl carbamate analogues by simply varying the substituted phenethylamine starting material. nih.gov

Below is a data table summarizing the key reactants and expected product for this specific synthesis.

Reactant 1Reactant 2Product
HomoveratrylaminePhenyl chloroformateThis compound
(2-(3,4-Dimethoxyphenyl)ethan-1-amine)

This synthetic approach is favored for its high efficiency, mild reaction conditions, and the ready availability of the starting materials.

Amide Synthesis Methodologies Employing Phenethylamine Scaffolds

The core structure of this compound is formed via a carbamate linkage, which is a type of amide. The synthesis of this linkage using phenethylamine scaffolds, such as 3,4-dimethoxyphenethylamine, is achievable through several reliable methods. wikipedia.org

A primary and straightforward method involves the reaction of the phenethylamine with a suitable phenyl chloroformate. nih.gov In this nucleophilic substitution reaction, the amine group of 3,4-dimethoxyphenethylamine attacks the electrophilic carbonyl carbon of phenyl chloroformate, displacing the chloride and forming the carbamate bond. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. google.com

Modern methodologies have focused on greener and more efficient alternatives. One such approach is the three-component coupling of an amine, carbon dioxide (CO2), and a halide. organic-chemistry.org This method utilizes CO2 as a safe and abundant C1 source to form a carbamic acid intermediate in situ, which is then alkylated. organic-chemistry.org For the synthesis of phenyl carbamates, this can be adapted by using aryl halides. Palladium-catalyzed cross-coupling reactions of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol also provide an efficient route to N-aryl carbamates. mit.edu

Another versatile strategy involves the use of N-Boc protected amines. Recent developments have shown that Boc-protected amines can be directly converted into carbamates, thiocarbamates, and ureas, often eliminating the need for hazardous reagents or metal catalysts. acs.org

Table 1: Comparison of Carbamate Synthesis Methods from Amines

MethodologyReagentsKey FeaturesCitations
Classical Acylation Phenyl Chloroformate, BaseDirect, well-established method. nih.gov
Three-Component Coupling Amine, CO2, Alkyl/Aryl HalideUtilizes CO2; mild reaction conditions. organic-chemistry.org
Copper-Catalyzed Coupling Amine, Carbazate, Copper CatalystEnvironmentally friendly; compatible with various amines. organic-chemistry.org
From N-Boc Amines Boc-Amine, Base (e.g., t-BuOLi)Avoids toxic reagents and metal catalysts. acs.org
Pd-Catalyzed Coupling Aryl Halide, NaOCN, Alcohol, Pd CatalystProvides direct access to N-aryl carbamates. mit.edu

Cyclization Reactions for Formation of Polycyclic Systems Containing the Phenethyl Moiety

The phenethyl moiety is a common structural element in a variety of polycyclic alkaloids and synthetic compounds. Starting with a molecule like this compound, intramolecular cyclization reactions can be employed to construct complex polycyclic systems. The electron-rich 3,4-dimethoxyphenyl group is well-suited for electrophilic aromatic substitution, which is the key step in many of these cyclizations.

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines. organic-chemistry.org This reaction involves the intramolecular cyclization of β-arylethylamides or, relevantly, β-arylethylcarbamates, under acidic and dehydrating conditions. wikipedia.orgnrochemistry.com Reagents such as phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) are commonly used to promote the reaction. wikipedia.orgjk-sci.com The reaction proceeds through an intramolecular electrophilic attack on the electron-rich aromatic ring. nrochemistry.com The resulting dihydroisoquinoline can be subsequently oxidized to the corresponding isoquinoline. jk-sci.com The presence of the electron-donating methoxy (B1213986) groups on the phenethyl moiety strongly activates the ring for this type of cyclization. nrochemistry.com

A related and widely used method is the Pictet-Spengler reaction . This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgthermofisher.comnih.gov For a substrate like 3,4-dimethoxyphenethylamine, reaction with an aldehyde under acidic conditions generates an iminium ion, which then undergoes intramolecular cyclization. wikipedia.org While the classic reaction starts with a free amine, modifications starting from carbamate-protected amines are also possible, often involving an in-situ deprotection/cyclization sequence. This reaction is a cornerstone in the synthesis of many alkaloids. thermofisher.com

Table 2: Key Cyclization Reactions for Phenethylamine Scaffolds

Reaction NameStarting Material SubtypeKey ReagentsResulting Polycyclic CoreCitations
Bischler-Napieralski β-Arylethylamide or CarbamatePOCl3, P2O5, PPA3,4-Dihydroisoquinoline (B110456) organic-chemistry.orgwikipedia.orgnrochemistry.com
Pictet-Spengler β-ArylethylamineAldehyde/Ketone, AcidTetrahydroisoquinoline wikipedia.orgthermofisher.comnih.gov

Enantioselective Synthesis Approaches for Chiral Carbamate Derivatives

The development of enantioselective methods for synthesizing chiral molecules is a major focus of modern organic chemistry. For carbamate derivatives, creating a chiral center can be achieved through various catalytic asymmetric strategies. These approaches are particularly relevant for producing analogues of this compound that may possess stereospecific biological activities.

One prominent strategy involves the catalytic asymmetric conversion of carbon dioxide (CO2) and amines into valuable chiral compounds. acs.org This approach is highly atom-economical and utilizes a renewable C1 feedstock. For instance, reports describe the enantioselective synthesis of cyclic carbamates where CO2 engages an unsaturated amine in a reaction facilitated by a bifunctional organocatalyst. nih.govnih.gov This catalyst is designed to stabilize the carbamic acid intermediate and activate it towards subsequent enantioselective carbon-oxygen bond formation, yielding cyclic carbamates with high levels of enantioselection. acs.orgepa.gov

When an aldehyde other than formaldehyde (B43269) is used in the Pictet-Spengler reaction, a new chiral center is created. wikipedia.org The development of asymmetric Pictet-Spengler reactions using chiral Brønsted–Lowry acid catalysts has enabled the synthesis of tetrahydroisoquinolines with high enantiomeric excess. wikipedia.org These chiral polycyclic scaffolds can then be further functionalized.

Table 3: Examples of Enantioselective Carbamate Synthesis

Catalytic SystemSubstratesProduct TypeKey FeatureCitations
Bifunctional Organocatalyst Unsaturated Amine + CO2Cyclic CarbamateStabilizes carbamic acid intermediate for C-O bond formation. acs.orgnih.gov
Chiral Brønsted Acid β-Arylethylamine + AldehydeChiral TetrahydroisoquinolineCatalyzes asymmetric Pictet-Spengler reaction. wikipedia.org

Application of Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The synthesis of carbamates and related heterocyclic systems can benefit significantly from this technology. researchgate.net

The application of microwave heating can dramatically reduce the reaction time for the formation of carbamate linkages. For example, a microwave-assisted reductive alkylation of methyl carbamate with various aldehydes provides a rapid and efficient route to structurally diverse primary amines after a hydrolysis step. organic-chemistry.org This highlights the stability of the carbamate intermediate under microwave conditions and the speed at which such transformations can occur. organic-chemistry.org This protocol is particularly suitable for high-throughput synthesis in medicinal chemistry. organic-chemistry.org

Microwave irradiation is also effective for cyclization reactions. The Bischler-Napieralski reaction, which can require elevated temperatures and long reaction times with conventional heating, can be accelerated using microwave-assisted chemistry in superheated solvents. organic-chemistry.org Similarly, the synthesis of various heterocyclic cores, such as benzimidazoles, has been shown to be simple, fast, and efficient using microwave irradiation, often under solvent-free conditions. researchgate.net This suggests that the synthesis of polycyclic systems from phenethyl carbamate precursors could be significantly optimized using MAOS.

Table 4: Microwave-Assisted vs. Conventional Heating in Related Syntheses

Reaction TypeConventional MethodMicrowave-Assisted MethodAdvantage of MicrowaveCitations
N-Alkylation of Carbamate Hours at reflux15 minutes at 150 °CDrastic reduction in reaction time. organic-chemistry.org
Imide Synthesis Several hours of heating4 minutesRapid, energy-efficient, solvent-free. nih.gov
Heterocycle Synthesis 3 - 4.5 hours in DMFMinutes (optimized)Higher yields, shorter reaction times. researchgate.net
Bischler-Napieralski Reflux in high-boiling solventSuperheated solvent irradiationPotential for faster reaction rates. organic-chemistry.org

Chemical Transformations and Reactivity Studies of Phenyl N 3,4 Dimethoxyphenethyl Carbamate Derivatives

Hydrolytic Stability and Degradation Pathways of the Carbamate (B1207046) Linkage

The stability of the carbamate linkage is a critical aspect of its chemistry, influencing its persistence and degradation. Carbamates, in general, are susceptible to hydrolysis, which represents a primary degradation pathway. frontiersin.org This process involves the cleavage of the ester or amide bond within the carbamate group.

The hydrolysis of phenyl N-(3,4-dimethoxyphenethyl)carbamate derivatives can be catalyzed by either acid or base, though alkaline-catalyzed hydrolysis is often more significant. researchgate.net Under basic conditions, the reaction typically proceeds through the attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate. This leads to the cleavage of the phenoxy group, which acts as a leaving group. The resulting carbamic acid is unstable and subsequently decomposes to yield 3,4-dimethoxyphenethylamine (B193588) and carbon dioxide.

General Hydrolysis Pathway:

Step 1 (Base-catalyzed): Nucleophilic attack of hydroxide on the carbonyl carbon.

Step 2: Elimination of the phenoxide ion.

Step 3: Decomposition of the resulting N-(3,4-dimethoxyphenethyl)carbamic acid into 3,4-dimethoxyphenethylamine and carbon dioxide.

In environmental or biological contexts, this degradation can be facilitated by enzymes. Hydrolase enzymes, in particular, are known to catalyze the cleavage of carbamate linkages in various pesticide compounds, breaking them down into their constituent alcohol (phenol in this case) and carbamic acid, which then decarboxylates. frontiersin.orgresearchgate.net The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of substituents on the aromatic rings.

ConditionPrimary MechanismProducts
Alkaline (e.g., NaOH aq.)Base-catalyzed nucleophilic acyl substitution (BAc2)Phenol (B47542), 3,4-Dimethoxyphenethylamine, CO2
Acidic (e.g., HCl aq.)Acid-catalyzed hydrolysisPhenol, 3,4-Dimethoxyphenethylamine, CO2
Enzymatic (e.g., Hydrolases)Catalytic hydrolysisPhenol, 3,4-Dimethoxyphenethylamine, CO2

Nucleophilic and Electrophilic Reactions Involving the Carbamate Group

The carbamate moiety and its adjacent phenyl rings are sites for various nucleophilic and electrophilic reactions.

Nucleophilic Reactions: The carbonyl carbon of the carbamate is electrophilic and susceptible to attack by nucleophiles. The reactivity of phenyl carbamates derived from primary amines, such as the parent compound, differs from those derived from secondary amines. With strong, non-basic nucleophiles or under certain basic conditions, N-monosubstituted carbamates can undergo reaction via an elimination-addition mechanism (E1cb-type). This involves the deprotonation of the carbamate nitrogen, followed by the elimination of the phenoxide leaving group to form a highly reactive isocyanate intermediate (3,4-dimethoxyphenethyl isocyanate). nih.gov This intermediate can then be trapped by various nucleophiles. For example, reaction with an amine would lead to the formation of a dissymmetric urea (B33335). nih.gov

Electrophilic Reactions: The two aromatic rings in this compound exhibit different reactivities toward electrophilic aromatic substitution.

The 3,4-dimethoxyphenethyl ring: This ring is highly activated by the two electron-donating methoxy (B1213986) groups. These groups are ortho, para-directing, meaning electrophiles will preferentially add at positions 2, 5, and 6. Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts alkylation or acylation. youtube.com

The phenyl ester ring: This ring is attached to the electron-withdrawing carbamate oxygen, which deactivates the ring towards electrophilic attack. Therefore, electrophilic substitution on this ring would be significantly slower and require more forcing conditions compared to the activated dimethoxyphenyl ring.

Reaction TypeReagent/ConditionsSite of ReactionProduct Type
Nucleophilic SubstitutionR-NH₂ / BaseCarbamate CarbonylN,N'-Disubstituted Urea
Electrophilic NitrationHNO₃, H₂SO₄Dimethoxyphenyl ring (positions 2, 5, or 6)Nitro-substituted derivative
Electrophilic BrominationBr₂, FeBr₃Dimethoxyphenyl ring (positions 2, 5, or 6)Bromo-substituted derivative
Friedel-Crafts AcylationRCOCl, AlCl₃Dimethoxyphenyl ring (positions 5 or 6)Acyl-substituted derivative

Cyclization and Rearrangement Reactions Leading to Fused Heterocyclic Systems

The β-arylethylamine structure embedded within this compound makes it a suitable precursor for intramolecular cyclization reactions to form isoquinoline-based heterocyclic systems. These reactions are fundamental in the synthesis of numerous natural products and pharmacologically active molecules.

One of the most important transformations is the Bischler-Napieralski-type cyclization. Under the influence of a dehydrating agent and Lewis acid (e.g., POCl₃, P₂O₅), the carbamate can undergo cyclization. The carbonyl oxygen is activated by the acid, and the electron-rich dimethoxyphenyl ring attacks the carbonyl carbon in an intramolecular electrophilic substitution reaction. This process, after dehydration and subsequent reduction or rearrangement, leads to the formation of a 3,4-dihydroisoquinoline (B110456) scaffold. researchgate.net

Rearrangement reactions common to carbamates can also be envisioned for derivatives of this compound. For instance, the Snieckus-Fries rearrangement could be applied to the aryl carbamate portion. Treatment with a strong base could lead to directed ortho-metalation of the phenyl ester ring, followed by an intramolecular migration of the carbamoyl (B1232498) group from the oxygen to the ortho carbon, yielding a substituted salicylate (B1505791) derivative. nih.gov

Reaction NameReagentsKey Intermediate/ProcessProduct Type
Bischler-Napieralski-type CyclizationPOCl₃ or PPAIntramolecular electrophilic substitution3,4-Dihydroisoquinolin-1(2H)-one
Snieckus-Fries RearrangementStrong base (e.g., NaDA)ortho-metalation and migrationortho-Hydroxybenzamide derivative
Hofmann Rearrangement (of related amide)N-bromoacetamide, baseIsocyanate formationPhenyl carbamate
Newman-Kwart Rearrangement (of thio-analogue)HeatIntramolecular aryl migrationS-Aryl thiocarbamate

Hydrogenation and Reduction Transformations of Unsaturated Analogues

The reactivity of unsaturated analogues of this compound is of interest, particularly for derivatives containing reducible functional groups such as nitro groups or additional carbon-carbon double bonds.

Catalytic hydrogenation (e.g., using H₂ over Pd/C, PtO₂, or Raney Nickel) can be used to reduce various functional groups. If a nitro group were introduced onto one of the aromatic rings via electrophilic nitration, it could be readily reduced to an amino group. This transformation is crucial for further functionalization, such as diazotization or amide bond formation.

A specific application involves the reduction of nitrobenzyl carbamate analogues. For example, a 4-nitrobenzyloxycarbonyl derivative can be selectively cleaved upon reduction. The reduction of the nitro group to a hydroxylamine (B1172632) or amine functionality converts it into an electron-donating group, which triggers an electronic cascade leading to the fragmentation of the carbamate and release of the parent amine. researchgate.net

Under more forcing conditions (high pressure and temperature with catalysts like rhodium or ruthenium), the aromatic rings themselves can be hydrogenated to yield cyclohexyl derivatives.

TransformationReagent/ConditionsSubstrate FeatureProduct Feature
Nitro Group ReductionH₂, Pd/C or SnCl₂, HClAromatic Nitro GroupAromatic Amino Group
Reductive CleavageNitroreductase or chemical reductionp-Nitrobenzyl carbamate analogueAmine release via fragmentation
Aromatic Ring HydrogenationH₂, Rh/C, high pressureAromatic RingCyclohexyl Ring

Coordination Chemistry: Formation of Metal Complexes with N-Substituted Phenethyl Carbamates

Carbamates are known to act as ligands in coordination chemistry, forming complexes with a wide range of metal ions. nih.gov The carbamato ligand (R₂NCO₂⁻) typically coordinates to metal centers through its oxygen atoms. nih.gov In the case of this compound, the neutral molecule can act as a ligand, primarily through the carbonyl oxygen, which possesses lone pairs of electrons available for coordination.

The nitrogen atom of the carbamate could also participate in coordination, although its lone pair is somewhat delocalized into the carbonyl group. Furthermore, the methoxy groups on the phenethyl ring provide additional potential coordination sites. This allows for the formation of chelate complexes, where the ligand binds to the metal ion through multiple donor atoms, leading to enhanced stability.

The synthesis of such complexes can often be achieved by reacting the carbamate derivative with a suitable metal salt (e.g., acetates or chlorides of transition metals like Ni(II), Co(II), or Cu(II)) in an appropriate solvent. mdpi.comniscpr.res.in The resulting metal-carbamate complexes have potential applications in catalysis and materials science. For instance, related N,N-dialkylcarbamate complexes have been explored for their biological activity. unipi.it

Metal Ion (Example)Potential Coordinating AtomsComplex TypeSynthesis Method
Ni(II)Carbamate carbonyl oxygen, NitrogenMonodentate or Bidentate ComplexReaction of Ni(CH₃COO)₂ with ligand in solution mdpi.com
Co(II)Carbamate carbonyl oxygen, NitrogenMonodentate or Bidentate ComplexReaction of Co(CH₃COO)₂ with ligand in solution mdpi.com
Au(I)Carbamate oxygen(s) (as carbamato anion)Carbamato ComplexReaction with gold precursor and amine under CO₂ unipi.it
Ag(I)Carbamate oxygen(s) (as carbamato anion)Carbamato ComplexReaction with silver salt and amine under CO₂ unipi.it

Advanced Spectroscopic and Crystallographic Characterization of Phenyl N 3,4 Dimethoxyphenethyl Carbamate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is the cornerstone for the structural analysis of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete structural map of phenyl N-(3,4-dimethoxyphenethyl)carbamate can be assembled.

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the protons of the 3,4-dimethoxyphenethyl group and the phenyl group of the carbamate (B1207046) moiety.

The aromatic region of the spectrum is expected to show complex signals for two different benzene (B151609) ring systems. The protons of the phenyl group (C₆H₅-O) typically appear as a multiplet between δ 7.05 and 7.40 ppm. The three protons on the 3,4-dimethoxyphenyl ring system are expected to appear as distinct signals, typically a doublet, a singlet-like doublet, and a doublet of doublets, in the range of δ 6.70-6.85 ppm.

The two methoxy (B1213986) groups (-OCH₃) on the phenethyl moiety are chemically equivalent and present as a sharp singlet at approximately δ 3.85 ppm, integrating to six protons. The ethyl bridge protons (-CH₂-CH₂-) appear as two distinct triplets due to coupling with each other. The methylene (B1212753) group adjacent to the aromatic ring (-Ar-CH₂-) is typically observed around δ 2.80 ppm, while the methylene group attached to the nitrogen atom (-CH₂-N) is shifted downfield to approximately δ 3.50 ppm due to the deshielding effect of the nitrogen atom. The proton on the carbamate nitrogen (N-H) is expected to show a broad singlet around δ 5.0-6.0 ppm, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
7.40 - 7.20m5HPhenyl group protons (C₆H₅-O)
6.85 - 6.70m3H3,4-Dimethoxyphenyl group protons
~5.50br s1HN-H
3.85s6H2 x -OCH₃
3.50t2H-CH₂-N
2.80t2HAr-CH₂-

Note: Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with chemical shifts referenced to tetramethylsilane (B1202638) (TMS) at δ 0.00 ppm. s = singlet, t = triplet, m = multiplet, br s = broad singlet.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. In proton-decoupled mode, each unique carbon atom appears as a single line. The carbonyl carbon of the carbamate group (C=O) is a key diagnostic signal, appearing significantly downfield in the range of δ 153-155 ppm. rsc.org

The aromatic carbons produce signals between δ 110 and 151 ppm. The carbon atom of the phenyl group attached to the carbamate oxygen (C-O) is found around δ 150.8 ppm, while the other phenyl carbons appear between δ 121 and 130 ppm. arkat-usa.org The carbons of the 3,4-dimethoxyphenyl ring are distinguished by the two carbons attached to the methoxy groups, which resonate at lower fields (δ ~148-149 ppm) compared to the other ring carbons.

The methoxy group carbons (-OCH₃) are highly shielded and appear as a sharp signal around δ 55.9 ppm. The two methylene carbons of the ethyl bridge are found at approximately δ 42.0 ppm (-CH₂-N) and δ 35.5 ppm (Ar-CH₂-).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~154.0Carbamate C=O
~151.0Phenyl C-O
~149.0C-OCH₃
~147.8C-OCH₃
~131.0Quaternary Ar-C
129.5 - 112.0Aromatic C-H
~55.9-OCH₃
~42.0-CH₂-N
~35.5Ar-CH₂-

Note: Chemical shifts are relative to TMS at δ 0.00 ppm.

While 1D NMR spectra provide essential information, 2D NMR experiments are invaluable for confirming the complete molecular structure by establishing through-bond connectivity. nih.govresearchgate.net

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would display a crucial cross-peak between the signals at δ 2.80 ppm (Ar-CH₂-) and δ 3.50 ppm (-CH₂-N), confirming the presence of the ethyl bridge. It would also show correlations between the coupled protons within the two aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. The HSQC spectrum would link the proton signal at δ 2.80 ppm to the carbon signal at δ 35.5 ppm, and the proton signal at δ 3.50 ppm to the carbon signal at δ 42.0 ppm. It is also instrumental in assigning the protonated carbons in the aromatic regions.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, the protons of the methylene group adjacent to the nitrogen (-CH₂-N, δ 3.50 ppm) would show a correlation to the carbamate carbonyl carbon (C=O, δ ~154.0 ppm), unequivocally establishing the connectivity of the phenethyl moiety to the carbamate functional group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is distinguished by several strong absorption bands that confirm its key functional groups. A prominent feature is the N-H stretching vibration, which appears as a sharp band in the region of 3300-3400 cm⁻¹. rsc.org The most intense absorption in the spectrum is typically the carbonyl (C=O) stretch of the carbamate group, observed at approximately 1700-1735 cm⁻¹. rsc.orgrsc.org

The C-O stretching vibrations of the carbamate and the methoxy groups give rise to strong bands in the fingerprint region, typically between 1200 and 1250 cm⁻¹ (asymmetric C-O-C stretch) and 1020-1050 cm⁻¹ (symmetric C-O-C stretch). Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl bridge and methoxy groups appear just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityVibrational Mode
~3320Medium-StrongN-H Stretch
3100 - 3000MediumAromatic C-H Stretch
2980 - 2850MediumAliphatic C-H Stretch
~1710Strong, SharpC=O Stretch (Carbamate)
~1600, ~1500Medium-StrongAromatic C=C Bending
~1530StrongN-H Bending
~1240StrongAsymmetric C-O Stretch
~1030StrongSymmetric C-O Stretch

Raman spectroscopy complements IR spectroscopy, as it is particularly sensitive to vibrations of non-polar bonds and symmetric molecular motions. While specific experimental data for this compound is not widely available, the expected Raman spectrum would provide valuable confirmatory information.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the precise molecular weight of this compound. The chemical formula for this compound is C₁₇H₁₉NO₄. The expected exact mass can be calculated using the most common isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Expected HRMS Data: An HRMS analysis using a technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be expected to yield a protonated molecule [M+H]⁺. The theoretical monoisotopic mass of the neutral molecule is approximately 301.1314 g/mol . Therefore, the expected m/z value for the protonated species would be approximately 302.1387. The high accuracy of HRMS allows for the unambiguous determination of the elemental composition, confirming the molecular formula.

Table 1: Theoretical HRMS Data for this compound

Ion Species Chemical Formula Theoretical m/z
[M+H]⁺ C₁₇H₂₀NO₄⁺ 302.1387
[M+Na]⁺ C₁₇H₁₉NNaO₄⁺ 324.1206

The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint, offering valuable insights into the compound's structure. For this compound, fragmentation would likely occur at the carbamate linkage and the phenethyl side chain.

Plausible Fragmentation Pathways:

Cleavage of the carbamate bond: A primary fragmentation pathway would involve the cleavage of the C-O and N-C bonds of the carbamate group. This could lead to the formation of a phenoxy radical and a protonated 3,4-dimethoxyphenethyl isocyanate ion, or a phenyl radical and a protonated N-(3,4-dimethoxyphenethyl)carbamic acid ion.

Benzylic cleavage: The bond between the alpha and beta carbons of the phenethyl group is susceptible to cleavage, which would result in the formation of a stable tropylium-like ion from the dimethoxybenzyl fragment.

Loss of methoxy groups: The fragmentation of the dimethoxyphenethyl moiety could involve the sequential loss of methyl radicals (•CH₃) from the methoxy groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. Upon successful diffraction, the analysis would reveal the precise atomic coordinates within the unit cell. While specific data for the target compound is unavailable, studies on analogous compounds such as Phenyl N-(4-methoxyphenyl)carbamate and phenyl N-(3,5-dimethylphenyl)carbamate provide insights into the expected structural features. nih.gov For instance, the carbamate group is expected to be planar, and the phenyl rings would likely be oriented at a dihedral angle to this plane.

Hypothetical Crystallographic Data Table: Based on typical organic molecules of this size, a hypothetical data table might look as follows:

Table 2: Hypothetical Single Crystal X-ray Diffraction Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10-15
b (Å) ~5-10
c (Å) ~15-20
β (°) ~90-105
V (ų) ~1500-2000
Z 4
R-factor < 0.05

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)

The solid-state packing of this compound would be governed by a network of non-covalent interactions. The carbamate group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making hydrogen bonding a dominant feature in the crystal lattice.

Hydrogen Bonding: It is highly probable that the N-H group of one molecule would form a hydrogen bond with the carbonyl oxygen of an adjacent molecule, leading to the formation of chains or dimeric structures.

C-H···π Interactions: The aromatic rings provide opportunities for C-H···π interactions, where a C-H bond from one molecule interacts with the electron-rich π-system of a phenyl ring on a neighboring molecule. These interactions play a crucial role in stabilizing the three-dimensional crystal packing.

Other Advanced Analytical Techniques for Compound Characterization

Beyond mass spectrometry and X-ray crystallography, a comprehensive characterization of this compound would involve other spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to confirm the connectivity of atoms in the molecule. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons of the phenethyl group, the methoxy protons, and the N-H proton. The ¹³C NMR spectrum would provide information on the number and chemical environment of all carbon atoms.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present. Key vibrational bands would be expected for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the carbamate (around 1700 cm⁻¹), the C-O stretches, and the aromatic C-H and C=C vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would reveal the electronic transitions within the molecule, primarily associated with the aromatic rings. The presence of the chromophoric phenyl and dimethoxyphenyl groups would result in characteristic absorption bands in the UV region.

Pharmacological and Biological Research Applications of Phenyl N 3,4 Dimethoxyphenethyl Carbamate Derivatives

Investigation of Receptor Binding Affinities and Functional Modulation

The ability of phenyl N-(3,4-dimethoxyphenethyl)carbamate derivatives to interact with critical receptor systems has been a subject of scientific inquiry, particularly concerning their affinity for muscarinic acetylcholine (B1216132) and opioid receptors.

Muscarinic Acetylcholine Receptor (mAChR) Subtype Interactions

Derivatives of N-phenylcarbamate have been synthesized and evaluated for their binding affinities at the five human muscarinic acetylcholine receptor subtypes (M1-M5). The inclusion of a 3,4-dimethoxyphenethyl group on the carbamate (B1207046) nitrogen has been specifically investigated to understand its role in receptor affinity and selectivity.

In a study of novel quinuclidinyl N-phenylcarbamate analogs, the compound featuring a 3,4-dimethoxyphenethyl group (Compound 3a in the table below) was synthesized and its binding affinity (Ki) determined for each mAChR subtype. nih.gov This compound was compared with analogs where the dimethoxy group was replaced by a single methoxy (B1213986) group or a fluorine atom to elucidate structure-activity relationships. nih.gov

The research indicated that substituents on the phenethyl ring significantly impact binding affinity. An analog with an N-4-fluorophenethyl group (Compound 3c ) displayed the highest affinity across all five receptor subtypes, with Ki values in the low nanomolar range. nih.govresearchgate.net Comparatively, the derivative with the 3,4-dimethoxyphenethyl group (Compound 3a ) exhibited considerably lower affinity. nih.gov These findings suggest that while the core structure has an affinity for mAChRs, electron-withdrawing groups on the phenethyl ring may be more favorable for receptor binding than the electron-donating methoxy groups. nih.gov Functionally, related compounds in the series have been shown to act as agonists at mAChRs. nih.govresearchgate.net

Table 1: Binding Affinities (Ki, nM) of N-Phenethyl Carbamate Analogs at Human mAChR Subtypes

Compound ID N-Phenethyl Substituent M1 M2 M3 M4 M5
3a 3,4-Dimethoxyphenethyl 96 450 110 100 58
3b 4-Methoxyphenethyl 36 290 17 37 31
3c 4-Fluorophenethyl 2.0 13 2.6 2.2 1.8

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Ligand-Receptor Interactions in Opioid Receptor Systems

While direct studies on this compound's interaction with opioid receptors are not extensively documented, research on structurally similar molecules underscores the importance of the N-phenethyl moiety for opioid receptor affinity. The N-phenethyl group is a well-established pharmacophore in opioid chemistry, contributing significantly to the binding and functional activity at mu (µ), delta (δ), and kappa (κ) opioid receptors.

For instance, N-phenethylnormorphine has been shown to have a high affinity and selectivity for µ-opioid receptors, acting as a potent agonist. The addition of the phenethyl group to the normorphine core dramatically increases its analgesic potency compared to morphine. This highlights the critical role of the hydrophobic and aromatic interactions provided by the N-phenethyl substituent in anchoring the ligand within the receptor's binding pocket. Conformational studies on related phenylmorphan (B1201687) compounds further suggest that a specific orientation of the phenyl ring is preferred for potent antinociceptive activity mediated through mu receptors. grafiati.com These findings imply that the N-(3,4-dimethoxyphenethyl) group within the carbamate structure could similarly engage with opioid receptors, although specific binding and functional data for this exact derivative are needed to confirm its activity profile.

Enzyme Inhibition Profiling

The carbamate functional group is a known pharmacophore that can act as an inhibitor of various enzymes, often by mimicking a transition state or acylating a serine residue in the enzyme's active site. Derivatives of this compound have been evaluated for their potential to inhibit key enzymes like urease and cholinesterases.

Urease Inhibitory Activity

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) and is a target for inhibitors to treat infections by ureolytic bacteria like Helicobacter pylori. While direct studies on simple phenyl N-phenethyl carbamates are limited, research on structurally related N-aryl carbothioamides has demonstrated significant urease inhibitory potential. nih.gov In one study, a series of N-Aryl-3,4-dihydroisoquinoline carbothioamides were synthesized and tested, with several analogues showing more potent inhibition than the standard inhibitor thiourea. nih.gov The most active compounds had IC50 values as low as 11.2 µM, and structure-activity relationship studies indicated that electron-donating groups on the aryl ring enhanced inhibitory activity. nih.gov

Although carbothioamides (containing a C=S bond) and carbamates (containing a C=O bond) are structurally different, they share features that allow them to interact with enzyme active sites. The general finding that the N-aryl scaffold can produce potent urease inhibition suggests that phenyl carbamate derivatives are a viable class of compounds for further investigation in this area. nih.gov

Cholinesterase Inhibitory Potential

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. The phenyl carbamate structure is a cornerstone of several important cholinesterase inhibitors, such as rivastigmine. nih.gov This class of compounds typically acts by carbamoylating a serine residue in the active site of the enzyme, leading to a slow-to-reverse inhibition.

Studies on various O-aromatic N,N-disubstituted carbamates have demonstrated a wide range of inhibitory activities against both AChE and BChE. researchgate.net The inhibitory potency (IC50) is highly dependent on the nature of the substituents on both the phenyl ring and the carbamate nitrogen. For example, certain N,N-diphenyl substituted carbamates show potent BChE inhibition with IC50 values in the low micromolar range. researchgate.net Molecular docking studies suggest these molecules can act as non-covalent inhibitors that block the entrance to the enzyme's active site. researchgate.net

Table 2: Cholinesterase Inhibitory Activity (IC50, µM) of Selected O-Aromatic N,N-Disubstituted Carbamates

Compound Target Enzyme IC50 (µM)
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate AChE 38.98
2-(Phenylcarbamoyl)phenyl diphenylcarbamate BChE 1.60
4-Chloro-2-[(4-fluorophenyl)carbamoyl]phenyl dimethylcarbamate BChE 311.0

Data sourced from Molecules. researchgate.net

These findings establish that the phenyl carbamate scaffold is a valid starting point for designing cholinesterase inhibitors. The specific 3,4-dimethoxyphenethyl group would introduce distinct steric and electronic properties that could modulate this inhibitory potential.

Evaluation of Antioxidant Properties in Chemical and Biological Assays

The chemical structure of this compound contains features suggestive of potential antioxidant activity. The 3,4-dimethoxyphenethyl moiety, also known as homoveratryl, is a substituted catechol structure where the hydroxyl groups are methylated. Phenolic compounds are well-known antioxidants due to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

While direct antioxidant assays on this specific carbamate are not widely reported, the antioxidant potential of the dimethoxy-phenyl group can be inferred from studies on related compounds. For example, in a structure-activity relationship analysis of dihydrochalcones, the presence of a methoxy (-OCH3) group on the phenyl ring was shown to enhance antioxidant capacity. nih.gov This enhancement is attributed to the electron-donating p-π conjugation of the methoxy group, which enriches the π-electron density of the benzene (B151609) ring. This increased electron density can stabilize the resulting radical after donation of a hydrogen atom, thus making the compound a more effective antioxidant. nih.gov

Assessment of Antimicrobial Efficacy Against Bacterial and Fungal Strains

The antimicrobial potential of carbamate derivatives has been a subject of significant research, with studies investigating their efficacy against a range of bacterial and fungal pathogens. Research has shown that the structure of these derivatives, including the nature and position of substituents, plays a crucial role in their antimicrobial activity.

In one study, a series of 35 N-aryl carbamate derivatives were synthesized and tested against seven plant fungal pathogens. researchgate.netnih.gov Many of these compounds demonstrated significant antifungal activity in vitro, with inhibition rates exceeding 60% at a concentration of 50 μg/mL. researchgate.netnih.gov For instance, several compounds showed favorable activity against Botrytis cinerea, with some exhibiting inhibition rates higher than 70%, which was superior to the commercial fungicide azoxystrobin. nih.gov Similarly, high efficacy was observed against Pythium aphanidermatum and Fusarium graminearum. nih.gov The structure-activity relationship analysis revealed that the presence of halogen substituents on the N-aryl ring was beneficial for antifungal activity. researchgate.net

Another area of investigation involves meta-alkoxyphenylcarbamic acid derivatives. These compounds have been tested against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and yeasts like Candida albicans. nih.gov The findings indicated that the antimicrobial activity was dependent on the length of the meta-alkoxy substituent and the type of substituent on the N-phenylpiperazine fragment. nih.gov While the tested compounds were largely inactive against S. aureus, some showed notable activity against E. coli and C. albicans. Specifically, a shorter alkoxy chain and a fluorine atom favored activity against E. coli, whereas the most lipophilic derivative demonstrated the highest inhibitory effect against C. albicans. nih.gov

Further studies on chlorinated arylcarbamoylnaphthalenylcarbamates have demonstrated high antistaphylococcal activity, including against methicillin-resistant S. aureus (MRSA) strains. nih.gov Some of these carbamates exhibited nanomolar minimum inhibitory concentrations (MICs) and were found to inhibit the respiratory chain of S. aureus. nih.gov

Table 1: Antifungal Activity of Selected N-Aryl Carbamate Derivatives

CompoundTarget PathogenInhibition Rate at 50 μg/mL (%)EC50 (μg/mL)
1t F. graminearum93.61%-
1x B. cinerea>70%-
1z F. oxysporum-16.65
1af F. graminearum85.83%12.50
1ag B. cinerea>70%-
1ag P. aphanidermatum75.40%-
Azoxystrobin (Control) B. cinerea54.39%-
Azoxystrobin (Control) F. graminearum~63%-

Data sourced from a study on the fungicidal activity of 35 carbamate derivatives. researchgate.netnih.gov

Studies on Anticoagulant and Antiplatelet Aggregation Activities

Platelet aggregation is a critical factor in the development of thrombotic disorders. scispace.comrroij.com Consequently, the development of new antiplatelet agents is an active area of research. While direct studies on this compound were not prominent in the reviewed literature, research on structurally related molecules provides insight into the potential of carbamate-like structures to influence platelet aggregation.

Studies have been conducted on isosteres of antiplatelet drugs, where functional groups are replaced by others with similar physical or chemical properties. For example, a series of N,N'-di(3-substitutedphenyl)-4-methoxybenzene-1,3-disulfonamides were synthesized and evaluated for their antiplatelet aggregation activities. scispace.comrroij.com In these compounds, the amide groups of a known antiplatelet agent were replaced with sulfonamide groups. scispace.com The in vitro anti-platelet aggregation activities were screened, and several of the synthesized compounds showed higher activity than control drugs like Picotamide and Aspirin. rroij.com

In a different study, derivatives of piperlongumine, a natural product, were synthesized and evaluated for their antiplatelet effects. nih.gov One derivative, 1-(3,5-dimethylpiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, demonstrated the most potent inhibitory effect on platelet aggregation induced by collagen, arachidonic acid (AA), and platelet-activating factor (PAF). nih.gov

Another series of novel 2-aminopyrimidine (B69317) and 2-substituted-4,6-diaminopyrimidine derivatives were assessed for their ability to inhibit platelet aggregation induced by ADP and arachidonic acid. brieflands.com While none of the compounds showed significant activity against ADP-induced aggregation, several derivatives exhibited acceptable activity against aggregation induced by arachidonic acid. brieflands.com These findings suggest that certain structural motifs, which can be incorporated into carbamate derivatives, may interfere with the cyclooxygenase-1 (COX-1) pathway of platelet activation.

Exploration of Antineoplastic Potential in Cancer Cell Line Assays

The development of novel small-molecule drugs to inhibit cancer cell survival and proliferation is a major goal in cancer research. rjsocmed.com Carbamate derivatives have been explored for their potential as anticancer agents, with several studies demonstrating their cytotoxic activity against various human cancer cell lines.

In one such study, a series of carbamate analogs of Melampomagnolide B (MMB), a natural sesquiterpene, were synthesized and evaluated. nih.gov Two analogs, 6a and 6e , showed promising anti-leukemic activity against the CCRF-CEM human leukemia cell line with GI50 (50% growth inhibition) values of 680 nM and 620 nM, respectively. nih.gov Analog 6a also displayed significant activity against other leukemia cell lines (RPMI-8226 and SR) and was potent against MDA-MB-435 melanoma and MDA-MB-468 breast cancer cells. nih.gov Analog 6e was notably active against HOP-92 non-small cell lung and RXF 393 renal cancer cell lines. nih.gov

Another investigation focused on carbamate derivatives of podophyllotoxin, a well-known anticancer agent. nih.gov These synthesized compounds were tested for cytotoxicity against HL-60 (leukemia), A-549 (lung), HeLa (cervical), and HCT-8 (colon) cancer cell lines. Several of these derivatives were found to be more potent than the established anticancer drug etoposide. The most active compound, 4'-O-demethyl-4β-[(4-hydroxymethyl)-1,2,3-triazol-1-yl]-4-deoxypodophyllotoxin cyclopentyl carbamate, was shown to induce cell cycle arrest in the G2/M phase and promote apoptosis in A-549 cells, alongside inhibiting microtubule formation and DNA topoisomerase-II activity. nih.gov

Table 2: In Vitro Anticancer Activity of Melampomagnolide B Carbamate Analogs (GI50 Values)

CompoundCell LineCancer TypeGI50 (μM)
6a CCRF-CEMLeukemia0.68
6a RPMI-8226Leukemia1.98
6a SRLeukemia1.38
6a MDA-MB-435Melanoma0.46
6a MDA-MB-468Breast0.57
6e CCRF-CEMLeukemia0.62
6e HOP-92Non-Small Cell Lung0.65
6e RXF 393Renal0.90

GI50 is the concentration required to inhibit cell growth by 50%. Data sourced from a study on carbamate analogs of Melampomagnolide B. nih.gov

Research into Specific Biochemical Pathways (e.g., Brain Mitochondrial Respiration Inhibition)

Mitochondrial dysfunction, particularly the inhibition of the electron transport chain, is implicated in various pathologies. Research has shown that certain carbamates can exert their toxic effects by inhibiting mitochondrial respiration.

Studies have demonstrated that N-methyl carbamates can induce dysfunction in complex I of the mitochondrial respiratory chain. nih.gov This inhibition leads to a decrease in ATP production by ATP synthase. To compensate for the reduced mitochondrial ATP, cells increase glycolysis, which results in the conversion of pyruvate (B1213749) to lactate (B86563) to regenerate NAD+. This metabolic shift can lead to intracellular and extracellular acidification. nih.gov The research concluded that the carbamate N-succinimidyl N-methylcarbamate (NSNM) inhibits mitochondrial function through complex I, and this effect can be mitigated by cell-permeable prodrugs of succinate, which can bypass the inhibited complex I. nih.gov

The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, is a known inhibitor of mitochondrial respiration and is used to model Parkinson's disease. nih.gov MPP+ inhibits oxygen consumption and ATP production in isolated mitochondria. nih.gov Other research has shown that dopamine (B1211576) itself can inhibit mitochondrial NADH dehydrogenase (complex I) activity, suggesting a direct interaction with the mitochondrial electron transport system. researchgate.net This line of research highlights a key biochemical pathway—mitochondrial respiration—that can be a target for carbamate-containing compounds and their derivatives, providing a basis for understanding their potential neurotoxic or neuroprotective mechanisms.

Computational and Theoretical Chemistry Studies Applied to Phenyl N 3,4 Dimethoxyphenethyl Carbamate

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

In the absence of specific studies on phenyl N-(3,4-dimethoxyphenethyl)carbamate, this section would typically explore how the compound interacts with potential biological targets. Molecular docking simulations are a primary tool for predicting the binding affinity and orientation of a ligand (in this case, the carbamate) within the active site of a receptor or enzyme. Such studies would provide insights into the potential pharmacological effects of the compound. For this to be possible, a relevant biological target would first need to be identified, likely based on the activities of structurally similar compounds.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Modes

Following initial docking studies, molecular dynamics (MD) simulations could be employed to understand the dynamic behavior of the this compound-target complex over time. MD simulations provide a more realistic representation of the physiological environment, allowing researchers to observe the stability of the binding pose, the conformational changes in both the ligand and the target, and the key interactions that maintain the complex.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory)

Quantum chemical methods, such as Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For this compound, DFT calculations could be used to determine its optimized geometry, electronic structure (including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), and molecular electrostatic potential. These calculations would offer predictions about the molecule's reactivity, stability, and the nature of its chemical bonds.

In Silico Prediction of Biological Activities (e.g., PASS Prediction)

In silico tools like PASS (Prediction of Activity Spectra for Substances) could be used to predict the likely biological activities of this compound based on its structure. By comparing the compound's structural fragments to a vast database of biologically active substances, these programs can generate a probable activity spectrum, suggesting potential therapeutic applications or toxicological profiles that could be investigated experimentally.

Theoretical Studies on Structure-Activity Relationships (SAR)

Should a series of analogues of this compound be synthesized and their biological activities tested, theoretical SAR studies could be conducted. These studies correlate the variations in the chemical structure of the compounds with their observed biological activities. By developing quantitative structure-activity relationship (QSAR) models, researchers could identify the key structural features responsible for the desired activity, guiding the design of more potent and selective molecules.

While the framework for a comprehensive computational and theoretical analysis of this compound is well-established within the field of medicinal and computational chemistry, the specific application of these methods to this compound has not yet been reported in the available scientific literature. Future research is needed to explore the potential properties and activities of this molecule.

Future Research Directions and Translational Perspectives for Phenyl N 3,4 Dimethoxyphenethyl Carbamate

Rational Design and Synthesis of Novel Analogues with Optimized Biological Profiles

Future work should focus on the rational design and synthesis of novel analogues of phenyl N-(3,4-dimethoxyphenethyl)carbamate to explore and optimize its biological activities. A systematic medicinal chemistry campaign would involve modifying three key regions of the molecule: the phenyl ring, the 3,4-dimethoxyphenethyl group, and the carbamate (B1207046) linker itself.

Modification of the Phenyl Ring: Substituents can be introduced onto the phenyl ring to modulate electronic properties, lipophilicity, and steric bulk. Introducing electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -F, -CF₃) at the ortho, meta, and para positions could significantly influence binding affinities with biological targets.

Modification of the 3,4-Dimethoxyphenethyl Moiety: The methoxy (B1213986) groups on the phenethyl ring are prime targets for modification. Altering these to other alkoxy groups of varying lengths or replacing them with halogens or hydroxyl groups could fine-tune the molecule's properties. Furthermore, the ethyl linker could be shortened, lengthened, or rigidified to probe the optimal spatial arrangement for biological activity.

Modification of the Carbamate Linker: While the core carbamate is often retained for its favorable properties, replacing the oxygen atom with sulfur to create a thiocarbamate or altering the N-H group through substitution could be explored to alter stability and hydrogen-bonding capabilities.

The synthesis of these analogues can be achieved through established chemical methodologies, such as the reaction of corresponding phenols with isocyanates or the treatment of amines with chloroformates. nih.govresearchgate.net Green chemistry approaches, utilizing reagents like dimethyl carbonate or carbon dioxide, could offer more sustainable synthetic routes. tandfonline.comrsc.org

Table 1: Proposed Analogues for Synthesis and Evaluation

Modification Area Proposed Substituent/Change Rationale
Phenyl Ring -Cl, -F, -NO₂, -CF₃ (para-position) Modulate electronic properties and potential target interactions.
-CH₃, -OCH₃ (ortho, meta-positions) Alter steric hindrance and lipophilicity.
Phenethyl Moiety Replace 3,4-dimethoxy with 3,4-dihydroxy Increase polarity and hydrogen bonding potential.
Replace 3,4-dimethoxy with 3,4-dichloro Enhance lipophilicity and explore halogen interactions.
Shorten/lengthen ethyl chain Investigate optimal distance between aromatic rings.
Carbamate Linker Replace N-H with N-CH₃ Remove hydrogen bond donor capability.

In-Depth Elucidation of Structure-Activity and Structure-Property Relationships

A critical future direction is the detailed investigation of the structure-activity relationships (SAR) and structure-property relationships (SPR) of newly synthesized analogues. SAR studies correlate specific structural modifications with changes in biological activity, providing crucial insights for designing more potent and selective compounds. nih.govnih.gov For instance, if this compound is found to be an enzyme inhibitor, SAR would help identify which functional groups are essential for binding to the active site. mdpi.com

Simultaneously, SPR analysis will examine how these same structural changes affect key physicochemical properties such as:

Solubility: Crucial for formulation and bioavailability.

Lipophilicity (LogP): Affects membrane permeability and distribution.

Metabolic Stability: Determines the compound's half-life in biological systems.

Plasma Protein Binding: Influences the free concentration of the drug.

By systematically testing the analogues proposed in section 7.1, a comprehensive dataset can be generated. For example, studies on other phenethylamine (B48288) derivatives have shown that substitutions on the phenyl ring can have significant effects on receptor binding affinity. nih.govbiomolther.orgresearchgate.netbiomolther.org This knowledge, when applied to the target compound, will guide the iterative process of drug design, balancing potency with desirable drug-like properties.

Table 2: Framework for Hypothetical SAR/SPR Analysis

Structural Modification Predicted Effect on Activity (SAR) Predicted Effect on Properties (SPR)
Addition of polar group (e.g., -OH) to phenyl ring May increase or decrease activity depending on target pocket polarity. Increase aqueous solubility; Decrease LogP.
Addition of lipophilic group (e.g., -CF₃) May enhance binding in hydrophobic pockets. Decrease aqueous solubility; Increase LogP.
N-methylation of carbamate Likely to decrease activity if N-H is a key H-bond donor. Increase metabolic stability by blocking N-dealkylation.

Development of Chemoinformatic and Computational Models for Predictive Research

To accelerate the discovery process and reduce reliance on costly and time-consuming synthesis, the development of chemoinformatic and computational models is essential. supabase.co These in silico tools can predict the biological activity and properties of virtual compounds before they are synthesized. azolifesciences.com

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of the synthesized analogues and their measured biological activities. plos.orgnih.govresearchgate.net A robust QSAR model could be used to predict the potency of new, unsynthesized analogues, prioritizing the most promising candidates for synthesis. nih.gov

Molecular Docking: If a biological target is identified, molecular docking simulations can predict how different analogues bind within the target's active site. This provides insights into the specific molecular interactions—such as hydrogen bonds or hydrophobic interactions—that drive binding, guiding further rational design. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the compound-target complex over time, providing a more dynamic and realistic view of the binding interactions. nih.gov

ADMET Prediction: Computational models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify potential liabilities early in the design phase. nih.gov

These computational studies, when used in conjunction with experimental data, create a powerful feedback loop for optimizing lead compounds. nih.gov

Table 3: Relevant Computational Methods for Predictive Research

Method Application Expected Outcome
QSAR Predict biological activity of virtual analogues. Prioritized list of compounds for synthesis.
Molecular Docking Visualize binding modes with a biological target. Identification of key binding interactions and design hypotheses.
MD Simulations Assess the stability of the ligand-protein complex. Confirmation of stable binding and dynamic interaction analysis.

Exploration of New Methodologies for Synthesis and Characterization

Advancing the research on this compound and its analogues will also benefit from the exploration of modern synthetic and analytical techniques. While traditional methods for carbamate synthesis are well-established, newer methodologies offer improvements in efficiency, safety, and environmental impact. nih.gov

Promising synthetic avenues include:

Catalytic Methods: The use of catalysts, such as those based on zirconium(IV) or palladium, can facilitate carbamate formation under milder conditions. nih.govorganic-chemistry.org

Carbon Dioxide as a C1 Source: Phosgene-free methods that utilize CO₂ as a green, abundant, and non-toxic reagent are highly desirable for sustainable synthesis. researchgate.net

High-Throughput and Flow Chemistry: These approaches can accelerate the synthesis of a large library of analogues for rapid SAR screening.

For characterization, standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental. onlineorganicchemistrytutor.comblogspot.com Advanced techniques could provide deeper structural and functional insights. journalwjarr.comresearcher.lifeijpsjournal.com For instance, two-dimensional NMR techniques can confirm complex structures, while high-resolution mass spectrometry can precisely determine elemental composition. Chiral chromatography would be essential if stereoisomers are synthesized.

Table 4: Advanced Methodologies for Synthesis and Characterization

Category Methodology Advantage
Synthesis Metal-Catalyzed Carbonylation High efficiency and functional group tolerance. afu.uz
CO₂-based Synthesis Environmentally friendly, avoids toxic reagents like phosgene. rsc.org
Flow Chemistry Rapid optimization, scalability, and improved safety.
Characterization 2D NMR (COSY, HMBC) Unambiguous assignment of complex molecular structures. acs.org
High-Resolution Mass Spectrometry (HRMS) Precise mass determination and formula confirmation.

Potential for Derivatization as Probes for Biological Systems

Beyond its potential as a therapeutic agent, this compound can be derivatized to create chemical probes. These tools are invaluable for studying biological systems, identifying molecular targets, and elucidating mechanisms of action. all-chemistry.com

Potential derivatizations include:

Fluorescent Labeling: A fluorescent tag (e.g., fluorescein, rhodamine) could be attached to a non-critical position on the molecule. acs.orgchemodex.combiomol.com The resulting probe would allow for visualization of the compound's uptake, distribution, and localization within living cells using fluorescence microscopy. mdpi.com

Biotinylation: The covalent attachment of biotin (B1667282) would enable affinity-based pulldown experiments. biochempeg.comwikipedia.org By using streptavidin-coated beads, researchers could isolate the biological targets that bind to the compound from cell lysates, a crucial step in target identification. nih.govthermofisher.com

Photoaffinity Labeling: Incorporating a photoreactive group would allow for the formation of a covalent bond between the probe and its biological target upon exposure to UV light. This technique provides a powerful method for irreversibly labeling and subsequently identifying the target protein.

These chemical biology tools would transform this compound from a mere bioactive compound into a sophisticated instrument for exploring complex biological processes.

Table 5: Potential Probe Derivatives and Their Applications

Probe Type Modification Application
Fluorescent Probe Conjugation with a fluorophore (e.g., NBD, BODIPY). Cellular imaging to study uptake and subcellular localization.
Affinity Probe Covalent attachment of a biotin tag. Target identification via streptavidin pulldown assays.

| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., benzophenone). | Covalent labeling of the biological target for identification. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing phenyl N-(3,4-dimethoxyphenethyl)carbamate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves carbamate formation via reaction of 3,4-dimethoxyphenethylamine with phenyl chloroformate under basic conditions. Key considerations include:

  • Protection/Deprotection : Use of anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of intermediates.
  • Catalysis : Triethylamine or DMAP as catalysts to enhance reaction efficiency.
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Safety : Follow protocols for handling hazardous reagents (e.g., chloroformates) in fume hoods with PPE .

Q. How can researchers ensure the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use multi-modal analytical techniques:

  • NMR Spectroscopy : Confirm molecular structure via characteristic peaks (e.g., carbamate carbonyl at ~155 ppm in 13C^{13}\text{C} NMR).
  • HPLC-MS : Assess purity (>98%) and molecular ion mass ([M+H]+^+ for C17_{17}H19_{19}NO5_5: 318.3 g/mol).
  • Melting Point Analysis : Compare observed values with literature data to verify consistency.
  • Reference Standards : Cross-validate with certified analytical standards where available .

Advanced Research Questions

Q. How should researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • Factorial Design : Use a 2k^k factorial approach to vary substituents (e.g., methoxy group positions) and measure biological activity .
  • Computational Modeling : Employ DFT calculations to predict electronic effects or docking studies to assess binding affinities.
  • Iterative Synthesis : Optimize derivatives based on activity data, focusing on substituent polarity and steric effects.
  • Data Integration : Link results to theoretical frameworks (e.g., QSAR models) to guide further modifications .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across studies?

  • Methodological Answer :

  • Replication Studies : Control variables such as solvent purity, assay conditions, and cell lines to isolate discrepancies.
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., funnel plots) to identify outliers or systemic biases.
  • Error Source Identification : Validate instrumentation calibration and compound stability (e.g., carbamate hydrolysis under assay conditions).
  • Cross-Validation : Compare results with orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity mechanisms .

Experimental Design and Data Analysis

Q. How can researchers optimize reaction yields for this compound under scalable conditions?

  • Methodological Answer :

  • Process Control : Monitor reaction parameters (temperature, stirring rate) using in-line sensors.
  • Solvent Optimization : Test aprotic solvents (e.g., acetonitrile) for improved solubility and reaction kinetics.
  • Catalyst Screening : Evaluate immobilized catalysts for recyclability and reduced waste.
  • Scale-Up Simulations : Use COMSOL Multiphysics to model heat/mass transfer in batch reactors .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solubility and partition coefficients (logP) in lipid bilayers.
  • Quantum Mechanics (QM) : Calculate dipole moments and HOMO-LUMO gaps to predict reactivity.
  • Cheminformatics Platforms : Utilize PubChem or NIST databases for empirical property comparisons.
  • Validation : Cross-check predictions with experimental data (e.g., DSC for thermal stability) .

Theoretical and Methodological Frameworks

Q. How can researchers link experimental findings for this compound to broader biochemical theories?

  • Methodological Answer :

  • Hypothesis-Driven Design : Start with a mechanistic hypothesis (e.g., acetylcholinesterase inhibition) and design assays to test it.
  • Conceptual Mapping : Align results with established frameworks (e.g., enzyme kinetics models or receptor-ligand interaction theories).
  • Interdisciplinary Integration : Combine biochemical data with structural biology insights (e.g., X-ray crystallography of target complexes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.